(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Overview
Description
“(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 867036-42-8 . It has a molecular weight of 182.61 . It appears as a yellow solid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7ClN2O/c9-8-2-5-1-6 (4-12)11-7 (5)3-10-8/h1-3,11-12H,4H2
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 182.61 . The compound is stored at a temperature of 0-5°C .
Scientific Research Applications
Synthesis of Methoxylated Pyrrolinones : Research has shown the utility of this compound in the synthesis of methoxylated pyrrolin-2-ones, which are valuable for preparing agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Production of Pyrrolinones for Chemical Synthesis : Another study demonstrates the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from similar chlorinated pyrrolidinones, indicating its potential in chemical synthesis (Bellesia et al., 2001).
Applications in Crystallography and Molecular Interactions : The compound has also been used in crystallography to study molecular interactions, as demonstrated by research on triprolidinium dichloranilate–chloranilic acid–methanol–water (Dayananda et al., 2012).
Use in Heterocyclic Compound Synthesis : It is instrumental in the synthesis of heterocyclic compounds, such as the creation of (8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone, highlighting its versatility in organic chemistry (Bawa et al., 2010).
Preparation of Aryl Grignard Reagents : The compound is used in reactions with aryl Grignard reagents, contributing to the field of organic synthesis and chemical research (Kobayashi et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as pexidartinib, a kinase inhibitor drug, act by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit) and fms-like tyrosine kinase-3 (flt-3) .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and migration, angiogenesis, and other processes
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis
Properties
IUPAC Name |
(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-3,11-12H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPKZKRFVQILGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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